Bienvenue dans la boutique en ligne BenchChem!

Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Medicinal Chemistry Synthetic Methodology Protecting Group Strategy

Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1086394-65-1) is a Cbz‑protected spirocyclic diamine building block widely employed in medicinal chemistry for the construction of kinase inhibitors, GPIIb‑IIIa antagonists, and CNS‑penetrant candidates. Its rigid 2,8‑diazaspiro[4.5]decane scaffold enforces a well‑defined exit‑vector geometry, while the benzyloxycarbonyl (Cbz) group on the 8‑position nitrogen allows chemoselective deprotection under hydrogenolysis conditions that are orthogonal to acid‑labile protecting groups.

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
CAS No. 1086394-65-1
Cat. No. B1509830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,8-diazaspiro[4.5]decane-8-carboxylate
CAS1086394-65-1
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESC1CNCC12CCN(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H22N2O2/c19-15(20-12-14-4-2-1-3-5-14)18-10-7-16(8-11-18)6-9-17-13-16/h1-5,17H,6-13H2
InChIKeyPGQNBTSBRFXDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1086394-65-1): Procurement-Grade Spirocyclic Diamine Building Block


Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1086394-65-1) is a Cbz‑protected spirocyclic diamine building block widely employed in medicinal chemistry for the construction of kinase inhibitors, GPIIb‑IIIa antagonists, and CNS‑penetrant candidates [1]. Its rigid 2,8‑diazaspiro[4.5]decane scaffold enforces a well‑defined exit‑vector geometry, while the benzyloxycarbonyl (Cbz) group on the 8‑position nitrogen allows chemoselective deprotection under hydrogenolysis conditions that are orthogonal to acid‑labile protecting groups [2]. Commercially available at ≥95% purity (HPLC) with a molecular weight of 274.36 g/mol and a computed XLogP3‑AA of 1.9, this intermediate is positioned for applications requiring defined regiochemistry and moderate lipophilicity [3].

Why Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate Cannot Be Replaced by a Generic Spirocyclic Diamine


In‑class spirocyclic diamines such as tert‑butyl 2,8‑diazaspiro[4.5]decane‑8‑carboxylate (Boc analog) or the unprotected 2,8‑diazaspiro[4.5]decane core share the same scaffold but differ critically in protecting‑group strategy, regiochemistry, and physicochemical properties [1][2]. The Cbz group requires hydrogenolysis for removal, whereas the Boc group is cleaved under acidic conditions; using the wrong protected intermediate in a multi‑step sequence that already contains acid‑sensitive functionality leads to competing deprotection, lower overall yields, and costly re‑optimization [3]. Furthermore, the 8‑carboxylate isomer places the protected nitrogen on the piperidine ring, leaving the pyrrolidine‑type nitrogen free—a regiochemical arrangement that is reversed in the 2‑carboxylate isomer and dictates which downstream diversification pathways are accessible without additional protection/deprotection steps [2]. These differences translate directly into divergent synthetic efficiency and final product purity.

Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Head‑to‑Head Comparator Evidence for Procurement Decisions


Orthogonal Deprotection: Cbz vs. Boc in Multi‑Step Synthetic Sequences

The Cbz protecting group on Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate is removed via catalytic hydrogenolysis (H₂, Pd/C), a condition that leaves acid‑labile groups such as tert‑butyl esters and Boc‑protected amines intact [1]. In contrast, the direct analog tert‑butyl 2,8-diazaspiro[4.5]decane-8-carboxylate requires acidic deprotection (TFA or HCl), which simultaneously cleaves other acid‑sensitive protecting groups [2]. This orthogonality eliminates the need for additional protection/deprotection steps, reducing the synthetic sequence length and improving overall yield.

Medicinal Chemistry Synthetic Methodology Protecting Group Strategy

Regiochemical Differentiation: 8-Carboxylate vs. 2-Carboxylate Isomer

Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate places the protected nitrogen on the piperidine ring (8‑position), leaving the pyrrolidine‑type nitrogen (2‑position) free for immediate derivatization [1][2]. Its regioisomer, benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate, reverses this arrangement. This distinction is critical when the synthetic target requires a specific nitrogen to serve as the first point of diversification, as the wrong regioisomer mandates an additional protection/deprotection sequence.

Medicinal Chemistry Scaffold Diversification Regioselective Functionalization

Lipophilicity Control: Computed XLogP3‑AA Comparison

The target compound displays a computed XLogP3‑AA of 1.9 [1], placing it within the favorable range for CNS drug candidates (typically XLogP 1–3). The direct Boc analog tert‑butyl 2,8-diazaspiro[4.5]decane-8-carboxylate has a higher computed XLogP3‑AA of ~2.3 due to the more lipophilic tert‑butyl carbamate [2]. This difference of ΔXLogP ≈ 0.4 may influence passive permeability and solubility, making the Cbz derivative preferable when lower logP is desired without introducing additional polarity.

Physicochemical Properties CNS Drug Design Lipophilicity

Commercial Purity Benchmarking Against the Unprotected Core Scaffold

Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate is routinely supplied at ≥95% purity (HPLC) and ≥97% for selected vendors . The unprotected 2,8-diazaspiro[4.5]decane core scaffold is typically offered at lower purity (≥90–93%) and is prone to oxidation and hygroscopic degradation during storage . The Cbz protecting group stabilizes the molecule, reducing amine oxidation and enabling longer shelf‑life under standard refrigeration (2–8 °C).

Quality Control Procurement Building Block Purity

Optimal Procurement Scenarios for Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate Based on Differentiated Evidence


Multi‑Step Medicinal Chemistry Campaigns Requiring Orthogonal Protecting Groups

When a synthetic route contains acid‑sensitive functionality (e.g., tert‑butyl esters, Boc‑protected amines, or silyl ethers), the Cbz group of this building block enables late‑stage hydrogenolytic deprotection without disturbing these groups [1]. This orthogonality is demonstrated by the differential deprotection conditions of the Cbz vs. Boc analogs (Section 3, Evidence Item 1), directly reducing step count and improving overall yield.

Kinase and GPCR Target Libraries Requiring Defined Exit‑Vector Geometry from the Piperidine Ring

For kinase inhibitor programs that exploit the spirocyclic scaffold to orient substituents toward the ATP‑binding site, the free pyrrolidine‑type amine (2‑position) of the 8‑carboxylate isomer provides the correct vector for hinge‑binding motif installation [2]. The regioisomeric differentiation established in Section 3 (Evidence Item 2) confirms that selecting the 8‑Cbz isomer avoids a protection‑deprotection cycle that would otherwise be required if the 2‑carboxylate isomer were used.

CNS‑Penetrant Candidate Optimization Where Lipophilicity Control Is Critical

With a computed XLogP3‑AA of 1.9, this compound offers a 0.4 log unit lower lipophilicity compared to the Boc analog (Section 3, Evidence Item 3), placing it squarely within the CNS‑favorable range [3]. Procurement of the Cbz building block supports early‑stage optimization of LLE and mitigation of hERG and CYP promiscuity risks when designing brain‑penetrant libraries.

Parallel Synthesis and Library Production Requiring High and Consistent Purity

The ≥95–97% commercial purity of this compound, combined with its superior storage stability relative to the unprotected core (Section 3, Evidence Item 4), makes it suited for high‑throughput parallel synthesis where pre‑weighted, reproducible building block quality is essential . This reduces the need for post‑delivery purification and increases the success rate of library synthesis.

Quote Request

Request a Quote for Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.